![molecular formula C22H26N2O3 B266904 N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide, also known as CX-4945, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. In
Mechanism of Action
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide is a selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death and inhibit tumor growth. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of various CK2-dependent signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has been shown to have various other biochemical and physiological effects. For example, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has been shown to inhibit the growth of malaria parasites by targeting the CK2-dependent phosphorylation of the parasite protein PfCLK3. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the CK2-dependent activation of NF-κB, a key regulator of inflammation.
Advantages and Limitations for Lab Experiments
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has several advantages for lab experiments, including its high selectivity for CK2 and its ability to inhibit CK2-dependent signaling pathways. However, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has some limitations, including its relatively low potency and its potential off-target effects. Therefore, careful dose-response studies and specificity assays are required to ensure the validity of the experimental results.
Future Directions
There are several future directions for research on N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide. First, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor effects of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide, including the downstream signaling pathways that are affected by CK2 inhibition. Second, the potential applications of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide in combination with other anti-cancer drugs should be investigated, as combination therapy may enhance the efficacy of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide and reduce the risk of drug resistance. Finally, the potential applications of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide in other diseases, such as malaria and inflammation, should be explored further.
Synthesis Methods
The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide involves a series of chemical reactions starting from 2-ethoxybenzoic acid. The detailed synthesis method has been described in several research papers, including the original synthesis report by Chen et al. (2010). In brief, the synthesis involves the conversion of 2-ethoxybenzoic acid to the corresponding acid chloride, which is then reacted with 3-(cyclohexylamino)benzoic acid to obtain the intermediate product. The intermediate product is then treated with N,N-dimethylformamide dimethyl acetal and triethylamine to yield N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide.
Scientific Research Applications
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, prostate cancer, pancreatic cancer, and glioblastoma. Several preclinical studies have demonstrated the anti-tumor effects of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide, which is believed to be mediated through the inhibition of protein kinase CK2, a key regulator of cell proliferation and survival.
properties
Product Name |
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide |
|---|---|
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[3-(cyclohexylcarbamoyl)phenyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-20-14-7-6-13-19(20)22(26)24-18-12-8-9-16(15-18)21(25)23-17-10-4-3-5-11-17/h6-9,12-15,17H,2-5,10-11H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
DWABIZDXOXSCSG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




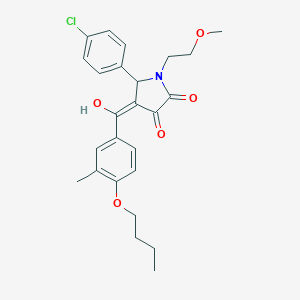
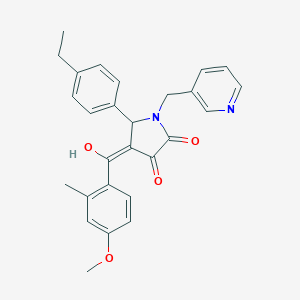
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)



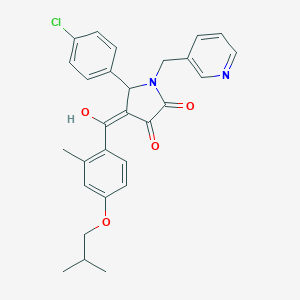
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)
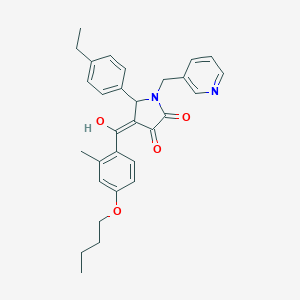
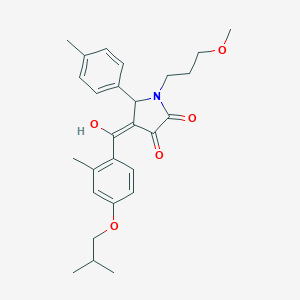

![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)